
2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile
Description
2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methanesulfonyl group and an acetonitrile moiety. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 172.20 g/mol. The methanesulfonyl group (CH₃SO₂) acts as a strong electron-withdrawing group (EWG), influencing the compound’s electronic properties and reactivity. The target compound likely follows a similar synthetic route, substituting ethanesulfonyl chloride with methanesulfonyl chloride.
This compound’s applications are inferred from related structures, such as its role as a pharmaceutical intermediate due to the reactivity of the nitrile group and the stability imparted by the sulfonyl substituent .
Properties
IUPAC Name |
2-(1-methylsulfonylazetidin-3-ylidene)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)8-4-6(5-8)2-3-7/h2H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZHRWKUFMAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(=CC#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile typically involves the reaction of azetidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with acetonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of azetidine derivatives with reduced functional groups.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context.
Comparison with Similar Compounds
Sulfonyl-Substituted Azetidine Derivatives
Example Compound : 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS 1187595-85-2)
- Molecular Formula : C₇H₁₀N₂O₂S
- Molecular Weight : 186.23 g/mol
- Key Differences :
- The ethylsulfonyl group (C₂H₅SO₂) introduces greater steric bulk and lipophilicity compared to the methanesulfonyl group. This increases the compound’s molecular weight by ~14 g/mol and may reduce solubility in polar solvents.
- Synthesis conditions for the ethyl analog involve biphasic THF/aqueous systems at 20°C, achieving high yields due to reduced hydrolysis in aprotic media . Similar conditions are expected for the methyl variant.
- Reactivity : Both compounds exhibit high reactivity at the nitrile group, but the ethyl substituent may slightly hinder nucleophilic attack due to steric effects.
Table 1: Structural Comparison of Sulfonyl-Substituted Azetidines
Benzimidazole-Based Acetonitriles
Example Compound : (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile (CAS 484678-71-9)
- Molecular Formula : C₁₀H₉N₃
- Key Differences: The benzimidazole core is aromatic and planar, enabling π-π stacking interactions absent in the non-aromatic azetidine ring.
- Applications : Benzimidazole derivatives are often explored in medicinal chemistry for their antimicrobial and anticancer properties .
Table 2: Electronic and Structural Properties
Indolinone Malononitrile Derivatives
Example Compound: 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile
- Molecular Formula : C₁₂H₇N₃O
- Key Differences: The malononitrile group (NC–C–CN) is a stronger EWG than acetonitrile, enhancing electrophilicity and reactivity in cycloaddition reactions . The indolinone core is a fused bicyclic system with a ketone oxygen, enabling hydrogen bonding (though absent in its crystal structure) .
- Crystallography : The lack of classic hydrogen bonds in the crystal structure suggests reliance on van der Waals interactions for packing .
Triazole-Thioacetonitrile Derivatives
Example Compound : 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio)acetonitrile
- Molecular Formula : C₁₁H₁₀N₄OS
- Key Differences :
Coumarin-Based Acetonitriles
Example Compound : Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile
- Molecular Formula: C₁₃H₁₁NO₃
- Key Differences :
Table 4: DFT and Electronic Properties
Property | Target Compound | Coumarin Derivative |
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HOMO Localization | Sulfonyl/nitrile groups | Chromene ring |
LUMO Energy | Likely lower (stronger EWG) | Higher (less electron withdrawal) |
Research Findings and Implications
- Reactivity : The methanesulfonyl group in the target compound enhances electrophilicity at the nitrile group, making it suitable for nucleophilic additions or cyclizations .
- Solubility : Aprotic solvents are preferred for synthesis to avoid hydrolysis, as demonstrated in triazole-thioacetonitriles .
- Safety : The ethyl analog’s hazard profile (H302: harmful if swallowed) suggests similar precautions for the methyl variant, including proper sealing and storage.
Biological Activity
2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile is a novel compound characterized by its unique structure, which includes an azetidine ring, a methanesulfonyl group, and an acetonitrile functional group. Its molecular formula is C₆H₈N₂O₂S, and it has a molecular weight of approximately 172.21 g/mol. The compound's structural features suggest potential applications in medicinal chemistry, particularly due to the presence of functional groups that may influence biological activity.
The biological activity of this compound is not extensively documented; however, compounds with similar structures have shown significant biological properties. Notably, azetidine derivatives are often investigated for their roles as enzyme inhibitors in various biochemical pathways associated with diseases such as cancer and inflammation. The methanesulfonyl moiety may enhance the compound's ability to interact with biological targets, potentially modulating enzyme activities or cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing some relevant analogs and their characteristics:
Compound Name | Structure Features | Biological Activity |
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2-(1-Ethylsulfonylazetidin-3-ylidene)acetonitrile | Contains ethylsulfonyl instead of methanesulfonyl | May exhibit different solubility and biological activity |
2-(1-(Methylsulfanyl)azetidin-3-ylidene)acetonitrile | Contains methylsulfanyl group | Potentially different reactivity due to sulfur substitution |
2-(1-Acetylazetidin-3-ylidene)acetonitrile | Acetyl group replaces methanesulfonyl | Different electronic properties affecting reactivity |
These compounds highlight the unique characteristics of this compound due to its specific functional groups that could influence its chemical behavior and potential applications.
Research Methodologies
Future studies could employ several methodologies to investigate the biological activity of this compound:
- Binding Affinity Assays : These assays would assess how well the compound binds to specific biological targets.
- Cell Viability Tests : Evaluating the cytotoxic effects on cancer cell lines could provide insights into its potential therapeutic applications.
- In Vivo Studies : Animal models could be utilized to study the pharmacodynamics and pharmacokinetics of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.